

A Technical Guide to Quantum Chemical Calculations of Pyridin-2-yl-urea Properties

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Compound of Interest

Compound Name: Pyridin-2-yl-urea

Cat. No.: B078854

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Introduction

Pyridin-2-yl-urea and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development, demonstrating potential as anticancer agents and kinase inhibitors.[1] The core structure, featuring a urea linkage flanked by a pyridine ring, serves as a versatile scaffold for designing therapeutic agents.[1] The urea moiety is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets.[2][3] Understanding the fundamental physicochemical properties of these molecules at a quantum level is crucial for rational drug design and for predicting their behavior and interaction with biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of **Pyridin-2-yl-urea**. These computational methods allow researchers to predict various molecular properties before undertaking extensive experimental synthesis and testing, thereby accelerating the drug discovery process. This guide provides an in-depth overview of the theoretical calculations used to characterize **Pyridin-2-yl-urea**, presenting key data, computational protocols, and workflow visualizations.

Calculated Physicochemical and Structural Properties

The properties of **Pyridin-2-yl-urea** are influenced by the electronic nature of the pyridine ring and the hydrogen bonding capabilities of the urea group.^[1] Computational methods can predict these properties with a high degree of accuracy.

Molecular Geometry

The initial step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation (the structure with the lowest energy). These calculations provide data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for the parent **Pyridin-2-yl-urea** is not readily available in the provided results, DFT calculations can provide reliable predictions. For related, more complex derivatives, these calculations are crucial for understanding their three-dimensional structure.^[4]

Table 1: Predicted Geometrical Parameters for a Pyridyl Urea Moiety (Note: These are representative values based on general principles and data for analogous structures, as specific calculations for the parent compound are not detailed in the search results.)

Parameter	Bond	Predicted Value
Bond Lengths	C=O (Urea)	~1.25 Å
C-N (Urea)	~1.38 Å	
C-C (Pyridine Ring)	~1.39 - 1.40 Å	
C-N (Pyridine Ring)	~1.34 Å	
Bond Angles	N-C-N (Urea)	~118°
N-C-O (Urea)	~121°	
C-N-C (Pyridine-Urea Linkage)	~125°	

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule are critical for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

- HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.[5]
- LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.[5]
- HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity.[5] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5] Conversely, a small energy gap suggests the molecule is more reactive.[5]

These calculations are vital for designing molecules with specific electronic characteristics, for instance, in the development of materials or drugs where charge transfer is important.[6]

Table 2: Predicted Electronic Properties for Pyridyl Urea Analogues (Note: Values are illustrative and based on typical ranges for similar heterocyclic compounds as specific data for the parent **Pyridin-2-yl-urea** is not provided in the search results.)

Property	Predicted Value (eV)	Significance
HOMO Energy	-6.0 to -7.0	Electron-donating capability
LUMO Energy	-1.0 to -2.0	Electron-accepting capability
Energy Gap (ΔE)	4.0 to 5.0	Chemical reactivity and stability

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule's functional groups. This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Key predicted vibrational frequencies for **Pyridin-2-yl-urea** would include:

- N-H stretching vibrations of the urea group, typically in the range of 3200-3400 cm^{-1} .^[2]
- A strong absorption for the C=O stretching of the urea carbonyl group, expected around 1640-1680 cm^{-1} .^[2]
- C-N stretching bands for the urea and pyridine groups, found around 1200-1400 cm^{-1} .^[2]
- Vibrations corresponding to the pyridine ring modes.^[7]

Table 3: Predicted Key Vibrational Frequencies for **Pyridin-2-yl-urea**

Vibrational Mode	Functional Group	Predicted Wavenumber (cm^{-1})
N-H Stretch	Urea (NH)	3200 - 3400
C=O Stretch	Urea (Carbonyl)	1640 - 1680
C-N Stretch	Urea/Pyridine	1200 - 1400
Ring Vibrations	Pyridine	1400 - 1600

Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocols are representative of those used to study pyridyl urea and related heterocyclic systems.

Density Functional Theory (DFT) Calculations

DFT is a popular and effective method for calculating the electronic structure of molecules.

- Protocol:
 - Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice that balances accuracy and computational cost for organic molecules.^{[5][7]}

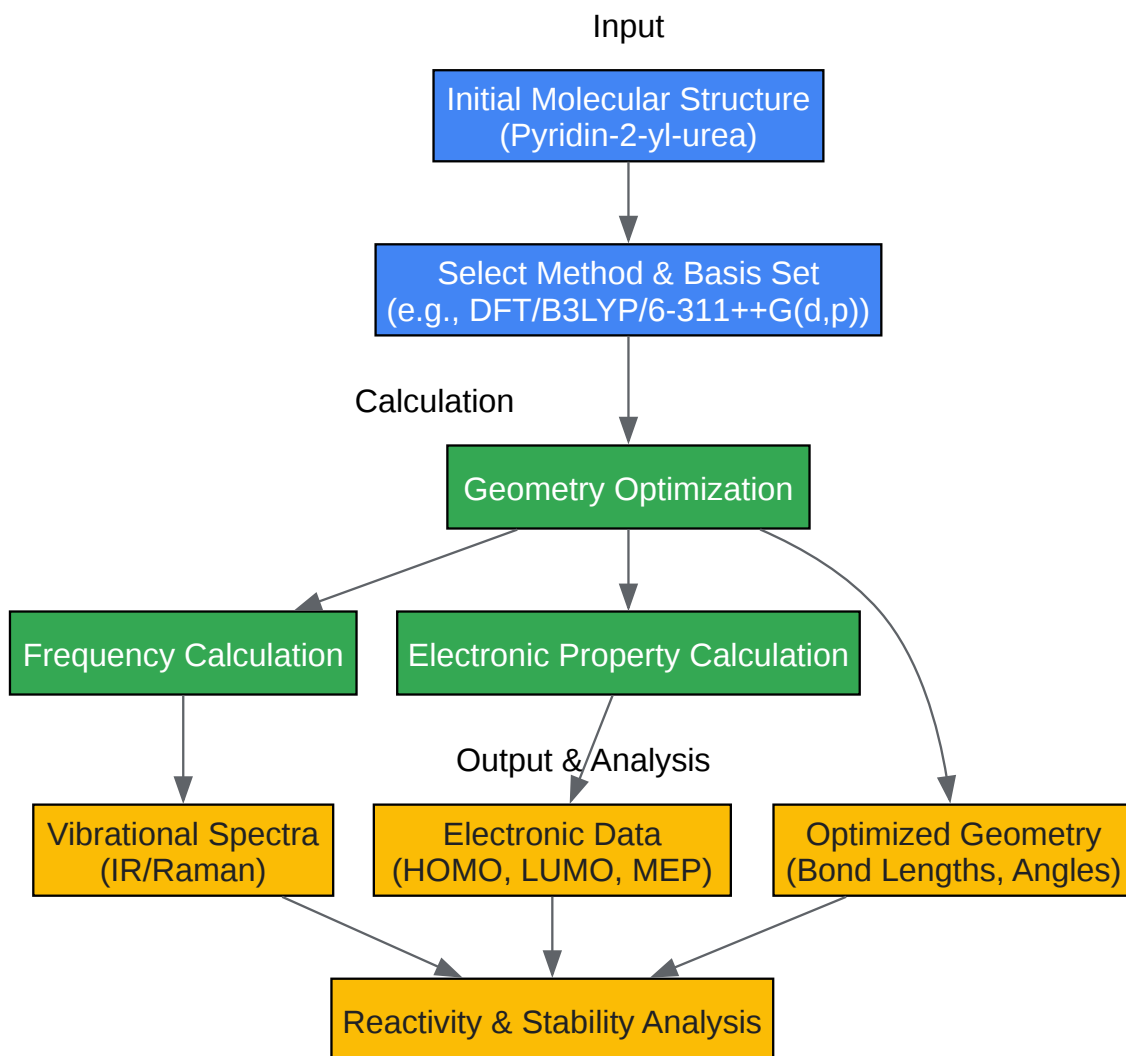
- Basis Set Selection: A common basis set is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for systems with heteroatoms and potential hydrogen bonding.[4][5]
- Software: Calculations are typically performed using software packages like Gaussian, AMBER, or similar programs.[8][9]
- Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure. This is a prerequisite for all other calculations.
- Frequency Calculation: Performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR/Raman).
- Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties like HOMO-LUMO energies and the molecular electrostatic potential.

Mandatory Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like **Pyridin-2-yl-urea**.

Computational Chemistry Workflow for Pyridin-2-yl-urea

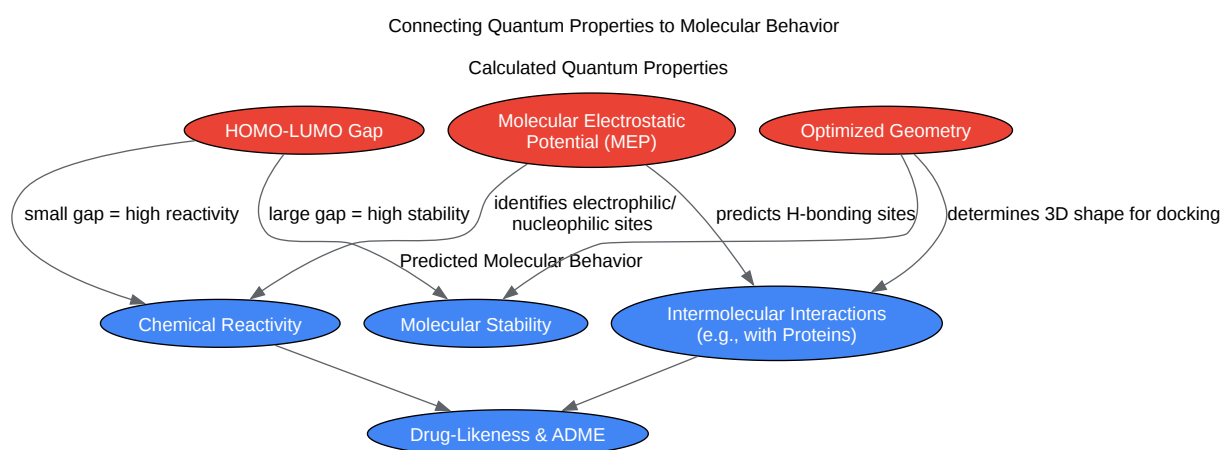


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Caption: Workflow for quantum chemical analysis of **Pyridin-2-yl-urea**.

Relationship Between Quantum Properties and Molecular Behavior

This diagram illustrates how calculated quantum properties relate to the overall chemical and biological behavior of the molecule.



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Caption: Relationship between calculated properties and molecular behavior.

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